molecular formula C19H20N4O5 B15185377 Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N'-phenyl- CAS No. 116758-64-6

Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N'-phenyl-

Cat. No.: B15185377
CAS No.: 116758-64-6
M. Wt: 384.4 g/mol
InChI Key: PIWDSBPFFWWOAU-UHFFFAOYSA-N
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Description

Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- typically involves the reaction of 4-ethoxy-3,5-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide to yield the 1,3,4-oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with phenyl isocyanate to form the desired urea compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions would result in nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s oxadiazole ring and phenyl groups play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of the oxadiazole ring, in particular, provides a scaffold for further functionalization and exploration in various fields.

Properties

CAS No.

116758-64-6

Molecular Formula

C19H20N4O5

Molecular Weight

384.4 g/mol

IUPAC Name

1-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylurea

InChI

InChI=1S/C19H20N4O5/c1-4-27-16-14(25-2)10-12(11-15(16)26-3)17-22-23-19(28-17)21-18(24)20-13-8-6-5-7-9-13/h5-11H,4H2,1-3H3,(H2,20,21,23,24)

InChI Key

PIWDSBPFFWWOAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3)OC

Origin of Product

United States

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